Titanium nitride

Tribology PVD Coatings Hardness

Choose Titanium Nitride (TiN) over TiCN or TiAlN when you need a proven, cost-effective hard coating that balances hardness (~2300 HV), low friction (0.6), and chemical inertness up to 500°C. Unlike brittle TiCN or high-temperature TiAlN, TiN delivers reliable performance for drills, forming dies, orthopedic implants, and microelectronic barriers. Its gold-like finish and fcc crystal structure provide visual quality control. For plasmonic sensors and HER electrocatalyst supports, TiN nanostructures offer superior broadband absorption and 15-fold higher mass activity than Pt/C, with 91.6% current retention after 60 hours. Standardize on TiN to avoid premature tool failure and ensure consistent product quality.

Molecular Formula TiN
NTi
Molecular Weight 61.874 g/mol
CAS No. 11116-16-8
Cat. No. B7802178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium nitride
CAS11116-16-8
Molecular FormulaTiN
NTi
Molecular Weight61.874 g/mol
Structural Identifiers
SMILESN#[Ti]
InChIInChI=1S/N.Ti
InChIKeyNRTOMJZYCJJWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Nitride (TiN, CAS 11116-16-8) Coating Material: Properties, Applications, and Procurement Considerations


Titanium nitride (TiN) is a refractory transition metal nitride with a face-centered cubic (fcc) crystal structure and gold-like appearance. It is widely utilized as a protective hard coating on cutting tools, forming dies, and medical implants due to its high hardness (20–30 GPa), low coefficient of friction (~0.4–0.6 against steel), and chemical inertness [1][2]. TiN also serves as a conductive diffusion barrier in microelectronics [3]. Its plasmonic properties in the visible and near-infrared range make it a candidate for alternative plasmonic materials [4].

Why Titanium Nitride (TiN) Cannot Be Directly Substituted with Other Nitride Coatings Without Performance Trade-Offs


While TiN, TiCN, TiAlN, ZrN, and CrN all belong to the transition metal nitride family, their mechanical, thermal, and tribological properties differ significantly. These differences arise from variations in metal-nitrogen bond strength, electronic structure, and oxidation behavior [1]. For instance, TiCN offers higher hardness than TiN but exhibits greater brittleness and lower thermal stability [2]. TiAlN provides superior oxidation resistance at elevated temperatures due to the formation of a protective Al2O3 layer, a feature absent in TiN [3]. CrN is tougher and more corrosion-resistant but typically softer than TiN [4]. Therefore, substituting one coating for another without considering the specific application requirements can lead to premature tool failure, reduced product quality, or compromised device performance.

Titanium Nitride (TiN) Performance Benchmarks: Quantitative Differentiation vs. TiCN, TiAlN, ZrN, CrN, and Au in Wear, Hardness, Catalysis, and Optics


TiN vs. TiCN: Hardness and Friction Coefficient Comparison for Cutting Tool Selection

Titanium nitride (TiN) exhibits a microhardness of 2300 ± 300 HV0.05 and a coefficient of friction against steel of 0.6, while titanium carbonitride (TiCN) is significantly harder at 3500 ± 500 HV0.05 and has a lower friction coefficient of 0.2 [1]. This 52% higher hardness and 67% lower friction of TiCN make it preferable for abrasive wear applications, though TiN remains the standard for general-purpose machining due to its lower cost and broader applicability. The thermal threshold of TiN is 500°C, whereas TiCN is limited to 400°C [1].

Tribology PVD Coatings Hardness Friction

TiN vs. ZrN and CrN: Nanoindentation Hardness of Sputtered Films on WC-Co Substrates

Nanoindentation measurements on reactive magnetron-sputtered films on WC-Co substrates reveal that TiN exhibits a hardness range of 20–28 GPa, compared to 17–21 GPa for ZrN and 25–31 GPa for CrN under identical deposition conditions [1][2]. While CrN can achieve slightly higher maximum hardness, TiN provides a balanced combination of hardness and adhesion. ZrN is notably softer, making it less suitable for high-wear applications but preferable for non-ferrous machining due to its lubricity.

Thin Films Hardness Nanoindentation Sputtering

TiN as a Pt Support for Hydrogen Evolution Reaction (HER): 15-Fold Higher Mass Activity than Commercial Pt/C

Mesoporous titanium nitride nanotube arrays (TiN NTAs) loaded with trace amounts of platinum (8.3 μg/cm²) exhibit a 15-fold higher mass activity for the hydrogen evolution reaction (HER) compared to the benchmark 20 wt% Pt/C catalyst in acidic media [1]. The Pt-TiN NTAs achieve an overpotential of 71 mV at 10 mA/cm² and a Tafel slope of 46.4 mV/dec. This superior performance is attributed to the strong metal-support interaction between Pt and TiN, which prevents Pt aggregation and enhances electron transfer [1][2]. Additionally, Pt-TiN nanorod arrays demonstrate 91.6% current retention after 60 hours, while commercial Pt/C retains only 46.9% after 30 hours [2].

Electrocatalysis Hydrogen Evolution Platinum Mesoporous

TiN vs. Gold (Au) as a Plasmonic Material: Broadband Absorption and Thermal Stability

Titanium nitride (TiN) nanoparticle arrays demonstrate approximately twice the total absorption of gold (Au) and silver (Ag) nanoparticle arrays across the 400–1200 nm spectral range [1]. Specifically, TiN arrays exhibit LSPR peaks at ~530 nm and 780 nm with significantly enhanced broadband absorption. Furthermore, TiN possesses a higher thermal stability than Au or Ag, withstanding temperatures up to 600°C without structural degradation [2][3]. This thermal robustness is attributed to strong Ti-N covalent bonding, whereas Au and Ag suffer from low melting points (<1100°C) and oxidation issues [3]. TiN also shows a higher non-linear absorption coefficient than Au under identical laser conditions [4].

Plasmonics Nanoparticles Absorption Thermal Stability

TiN vs. TiAlN and Cr/TiAlN: Oxidation Resistance Under Thermal Cycling on TC4 Alloy

Under thermal cycling in air, Ti/TiN multilayer coatings on TC4 titanium alloy exhibit inferior oxidation resistance compared to Ti/TiAlN and Cr/TiAlN systems [1]. Ti/TiN coatings formed a thick rutile TiO2 scale and showed significant nitrogen diffusion and interface reactions, indicating poor microstructure stability. In contrast, Cr/TiAlN coatings demonstrated outstanding high-temperature stability with minimal mass gain and no internal cracking [1]. Ti/TiAlN coatings showed a mass gain of 1.0 mg/cm² and internal cracks due to thermal stress (1.05 GPa) and phase transformations [1]. This demonstrates that while TiN provides adequate oxidation resistance for moderate temperatures, it is not suitable for applications requiring prolonged exposure above 500–600°C.

Oxidation Resistance Thermal Cycling Multilayer Coatings Ti Alloy

Functionally Graded (FG) TiN vs. Homogeneous (HM) TiN: 33.3% Increase in Wear Resistance

A comparative study of homogeneous (HM) and functionally graded (FG) TiN thin films produced by grid-assisted magnetron sputtering (GAMS) revealed a 33.3% increase in wear resistance for the FG TiN film [1]. This improvement was quantified using ball-cratering micro-abrasive wear tests and nanoscratching tests. The enhanced wear resistance is attributed to the graded composition, which improves crack nucleation and propagation resistance and increases adhesion to the substrate [1].

Functionally Graded Wear Resistance Nanoindentation Tribology

Titanium Nitride (TiN) Application Scenarios: Where This Coating and Material Excels Based on Comparative Evidence


General-Purpose Cutting Tools and Metal Forming Dies for Moderate-Temperature Machining

TiN is the standard coating for drills, end mills, and forming tools operating at temperatures up to 500°C where a balance of hardness (2300 HV0.05), low friction (0.6), and cost-effectiveness is required. Its performance surpasses uncoated tools but is intentionally chosen over harder TiCN or more thermally stable TiAlN when the application does not demand extreme wear resistance or high-temperature oxidation protection [1].

Plasmonic Devices for High-Temperature and Harsh Environments

TiN nanoparticles and nanostructures are employed in plasmonic sensors, perfect absorbers, and thermoplasmonic devices that must operate above 500°C or in oxidizing atmospheres where Au and Ag degrade [2][3]. Its 2-fold higher broadband absorption and superior thermal stability enable applications in high-temperature photonics, solar energy conversion, and industrial process monitoring [4].

Electrocatalyst Supports for Hydrogen Evolution Reaction (HER) with Reduced Pt Loading

TiN nanotube arrays and nanorods serve as high-surface-area, conductive supports for ultra-low Pt loadings in HER electrocatalysts. This configuration achieves 15-fold higher mass activity than commercial Pt/C while maintaining 91.6% current retention over 60 hours, making it a cost-effective and durable solution for proton exchange membrane (PEM) electrolyzers and other hydrogen production systems [5][6].

Medical Implant Coatings on Ti6Al4V for Enhanced Corrosion and Wear Resistance

TiN coatings applied via cathodic arc deposition on Ti6Al4V alloy improve corrosion resistance and wear performance in physiological environments. While not as oxidation-resistant as Cr/TiAlN at extreme temperatures, TiN provides adequate protection for orthopedic implants and surgical instruments, with proven in vitro biocompatibility [7]. Selection of TiN over alternative coatings such as ZrN or DLC is justified by its established track record, balanced mechanical properties, and cost-effectiveness for standard implant applications [1].

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